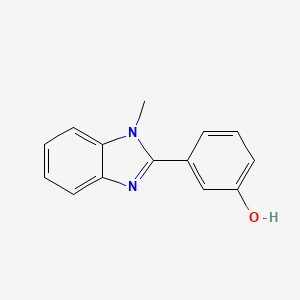

3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol

Description

BenchChem offers high-quality 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylbenzimidazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-16-13-8-3-2-7-12(13)15-14(16)10-5-4-6-11(17)9-10/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCKAMAEAGBODC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Tale of Two Isomers: A Technical Guide to the Profound Differences Between 2-(2-hydroxyphenyl) and 2-(3-hydroxyphenyl) Benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

At first glance, 2-(2-hydroxyphenyl)benzimidazole (2-HBI) and 2-(3-hydroxyphenyl)benzimidazole (3-HBI) appear to be simple positional isomers, differing only in the placement of a hydroxyl group on a phenyl ring. However, this seemingly minor structural alteration initiates a cascade of profound differences in their fundamental properties. This guide delves into the core distinctions between these two molecules, revealing how the ortho versus meta position of the hydroxyl substituent dictates everything from intramolecular hydrogen bonding and photophysical behavior to potential applications. The key differentiator is the ability of 2-HBI to undergo Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon completely absent in 3-HBI. This single photophysical process endows 2-HBI with unique fluorescent properties, including a remarkably large Stokes shift, making it a valuable tool in materials science and sensor technology. Conversely, the more "conventional" photophysics of 3-HBI makes it a stable and predictable scaffold, lending itself to applications in medicinal chemistry where a rigid, non-photoactive core is often desired. Understanding these differences is paramount for scientists seeking to leverage the specific attributes of the hydroxyphenyl benzimidazole scaffold in their research and development endeavors.

Chapter 1: The Decisive Structural Difference: Positional Isomerism and Intramolecular Hydrogen Bonding

The fundamental divergence between 2-HBI and 3-HBI originates from their constitutional isomerism. The placement of the hydroxyl (-OH) group relative to the point of attachment to the benzimidazole core is the single variable that sets in motion all subsequent differences in their chemical and physical properties.

In 2-(2-hydroxyphenyl)benzimidazole (2-HBI) , the hydroxyl group is in the ortho position. This proximity allows for the formation of a crucial, pre-organized six-membered ring via an intramolecular hydrogen bond (IHB) between the phenolic hydrogen and the sp²-hybridized nitrogen atom of the imidazole ring.[1] This IHB is the foundational element for the unique photophysics of 2-HBI, holding the proton-donating (-OH) and proton-accepting (=N-) groups in perfect alignment.[2]

In contrast, in 2-(3-hydroxyphenyl)benzimidazole (3-HBI) , the hydroxyl group is in the meta position. The increased distance and unfavorable geometry between the hydroxyl group and the imidazole nitrogen atoms make the formation of an intramolecular hydrogen bond impossible. The -OH group in 3-HBI is therefore free to interact with solvent molecules or other neighboring molecules through intermolecular hydrogen bonds.

This seemingly simple structural distinction—the presence of an IHB in 2-HBI versus its absence in 3-HBI—is the master switch that dictates their divergent behaviors upon photoexcitation.

Caption: Structural comparison of 2-HBI and 3-HBI isomers.

Chapter 2: Synthesis and Characterization

The synthesis of both isomers is straightforward and typically follows the same general principle: the condensation of o-phenylenediamine with the corresponding hydroxybenzoic acid. This reaction, often facilitated by a dehydrating agent or catalyst, is a robust method for forming the benzimidazole core.[3][4]

The choice of starting material dictates the final product:

-

For 2-HBI: o-phenylenediamine is reacted with salicylic acid (2-hydroxybenzoic acid).

-

For 3-HBI: o-phenylenediamine is reacted with 3-hydroxybenzoic acid.

Experimental Protocol: Synthesis of Hydroxyphenyl Benzimidazoles

Causality Behind Experimental Choices:

-

Reagent: Polyphosphoric acid (PPA) is a common choice as it serves as both a solvent and a powerful dehydrating catalyst, driving the condensation reaction to completion at elevated temperatures.

-

Work-up: The reaction mixture is poured into a large volume of cold water or ice to precipitate the product and to hydrolyze the PPA.

-

Neutralization: Sodium bicarbonate or another weak base is used to neutralize any remaining acid and precipitate the final product, which is often insoluble in its neutral form in water.

-

Purification: Recrystallization from a suitable solvent like ethanol/water is crucial to remove unreacted starting materials and side products, yielding a pure crystalline solid. This step is self-validating, as a sharp melting point and clean spectroscopic data confirm purity.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the respective hydroxybenzoic acid (1.0 eq).

-

Catalyst Addition: Add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the reactants) to the flask.

-

Heating: Heat the mixture with stirring at 180-200°C for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After cooling to about 100°C, carefully pour the viscous reaction mixture into a beaker containing a large volume of crushed ice or cold water with vigorous stirring.

-

Neutralization & Filtration: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7. The crude product will precipitate out.

-

Collection and Washing: Collect the solid product by vacuum filtration and wash thoroughly with distilled water until the filtrate is neutral.

-

Purification: Dry the crude product and then purify it by recrystallization from an ethanol/water mixture to obtain pure crystals of 2-HBI or 3-HBI.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Caption: General workflow for the synthesis of hydroxyphenyl benzimidazoles.

Chapter 3: The Core Photophysical Divergence: Excited-State Intramolecular Proton Transfer (ESIPT)

The most dramatic and significant difference between 2-HBI and 3-HBI lies in their behavior upon absorption of light. This is where the presence or absence of the intramolecular hydrogen bond has its most profound effect.

2-HBI: A Textbook Case of ESIPT

2-HBI is a classic example of a molecule that undergoes Excited-State Intramolecular Proton Transfer (ESIPT).[5][6] This is an ultrafast phototautomerization process that occurs in the excited state. The process can be described by a four-level photocycle:

-

Absorption (E → E):* The ground state molecule, which exists in an enol tautomeric form (E), absorbs a photon of UV light, promoting it to the excited enol state (E*).

-

ESIPT (E → K):** In the excited state, the acidity of the phenolic proton and the basicity of the imidazole nitrogen increase dramatically. Aided by the pre-existing hydrogen bond, the proton rapidly transfers from the oxygen to the nitrogen. This creates an excited-state keto tautomer (K), which is energetically more stable than the E form. This proton transfer is incredibly fast, often occurring on the femtosecond to picosecond timescale.[7]

-

Fluorescence (K → K):* The excited keto tautomer (K) relaxes to its ground state (K) by emitting a photon of light (fluorescence). Because the K state is significantly lower in energy than the E* state, the emitted photon has much lower energy (longer wavelength) than the initially absorbed photon. This results in an unusually large separation between the absorption and emission peaks, known as a Stokes shift .

-

Back Proton Transfer (K → E): The ground state keto form (K) is unstable and rapidly undergoes a reverse proton transfer to regenerate the stable ground state enol form (E), completing the cycle.

3-HBI: The Absence of ESIPT

For 3-HBI, the story is much simpler. Due to the lack of an intramolecular hydrogen bond, the pathway for proton transfer is blocked. Therefore, 3-HBI exhibits "normal" fluorescence:

-

Absorption: The molecule absorbs a photon and is promoted to the excited state.

-

Fluorescence: The molecule relaxes from the lowest vibrational level of the excited state back to the ground state, emitting a photon. The Stokes shift is typically small, as the emission occurs from the same tautomeric form that was initially excited.

Caption: The four-level photocycle of ESIPT in 2-(2-hydroxyphenyl)benzimidazole.

Chapter 4: Comparative Spectroscopic Analysis

The differences in photophysical pathways are clearly reflected in the absorption and fluorescence spectra of the two isomers.

-

UV-Visible Absorption: Both compounds absorb UV light in a similar region (typically 300-350 nm), corresponding to π-π* transitions within the conjugated aromatic system.[7][8] Any differences are subtle and relate to minor electronic variations.

-

Fluorescence Emission: This is where the isomers are starkly different.

-

2-HBI exhibits a very large Stokes shift. Following excitation around 330-350 nm, it shows a strong emission band at a much longer wavelength, typically in the blue-green to green region (460-500 nm).[9][8][10] This emission is from the keto tautomer formed via ESIPT. In some polar, protic solvents, a weaker, higher-energy emission from the enol form may also be observed around 370 nm.[8][10]

-

3-HBI displays a standard, much smaller Stokes shift. Its emission is "normal," appearing at a wavelength slightly longer than its absorption, typically in the UV-A or violet region.

-

Quantitative Data Summary

The following table summarizes typical photophysical properties for 2-HBI and 3-HBI in a non-polar solvent like cyclohexane or toluene, where the ESIPT process in 2-HBI is most efficient.

| Property | 2-(2-hydroxyphenyl)benzimidazole (2-HBI) | 2-(3-hydroxyphenyl)benzimidazole (3-HBI) |

| Absorption Max (λ_abs) | ~335 nm | ~325 nm |

| Emission Max (λ_em) | ~470 nm (Keto emission)[8][10] | ~380 nm |

| Stokes Shift (nm) | ~135 nm (Large) | ~55 nm (Small) |

| Stokes Shift (cm⁻¹) | ~10,000 cm⁻¹ (Very Large) | ~4,500 cm⁻¹ (Typical) |

| Key Process | Excited-State Intramolecular Proton Transfer (ESIPT) | Normal Fluorescence |

Note: Exact wavelengths can vary depending on solvent polarity and substituents.

Chapter 5: Functional Implications and Applications

The distinct properties of 2-HBI and 3-HBI make them suitable for entirely different fields of application.

Applications of 2-HBI (ESIPT-based)

The unique photophysics of 2-HBI, particularly its large Stokes shift and sensitivity to its environment, are highly advantageous.

-

Fluorescent Probes and Sensors: The ESIPT process can be perturbed by the presence of metal ions or changes in pH.[7] This disruption can switch off the low-energy keto emission and turn on the high-energy enol emission, making 2-HBI derivatives excellent ratiometric fluorescent sensors.[11]

-

UV Stabilizers: The ESIPT photocycle provides an efficient pathway for dissipating harmful UV energy as harmless longer-wavelength light, protecting materials from photodegradation.

-

Organic Light-Emitting Diodes (OLEDs) and Lasers: Molecules with large Stokes shifts are desirable as emitters in OLEDs and as laser dyes because they minimize self-absorption, leading to higher efficiency.[9]

Applications of 3-HBI (Scaffold-based)

The lack of ESIPT makes 3-HBI a photophysically stable and predictable building block. Its rigid, planar structure is its most valuable asset, primarily in medicinal chemistry.

-

Medicinal Chemistry Scaffolds: The benzimidazole core is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs.[12][13][14] 3-HBI and its derivatives serve as rigid frameworks for positioning functional groups to interact with biological targets like enzymes and receptors.[] Their stability ensures that they do not undergo unwanted photochemical reactions under physiological conditions.

-

Antimicrobial and Anticancer Agents: Benzimidazole derivatives have shown a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[3][16][17][18] The 3-hydroxyphenyl moiety can be a key pharmacophoric element, forming critical hydrogen bonds with protein active sites.

Conclusion

The cases of 2-(2-hydroxyphenyl)benzimidazole and 2-(3-hydroxyphenyl)benzimidazole provide a compelling illustration of how a subtle change in molecular architecture can lead to a dramatic divergence in function. The ortho position of the hydroxyl group in 2-HBI enables an intramolecular hydrogen bond, unlocking the powerful ESIPT pathway and a world of applications in materials science and sensing. Conversely, the meta position in 3-HBI precludes this pathway, resulting in a photochemically stable scaffold ideally suited for the rational design of therapeutic agents. For the researcher and drug developer, the choice between these two isomers is not arbitrary; it is a critical design decision that fundamentally defines the properties and ultimate application of the final molecule.

References

-

Exclusive excited state intramolecular proton transfer from a 2-(2′-hydroxyphenyl)benzimidazole derivative. RSC Advances.

-

Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. ResearchGate.

-

Exclusive excited state intramolecular proton transfer from a 2-(2′-hydroxyphenyl)benzimidazole derivative. RSC Publishing.

-

Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM). PMC.

-

Excited-State Intramolecular Proton Transfer in 2-(2-Hydroxyphenyl)benzimidazole and -benzoxazole: Effect of Rotamerism and Hydrogen Bonding. ACS Publications.

-

Exclusive Excited State Intramolecular Proton Transfer from a 2-(2′-Hydroxyphenyl)benzimidazole Derivative. ResearchGate.

-

Spectral Properties of 2-(2 '-Hydroxyphenyl) Benzimidazole. ResearchGate.

-

[Spectral properties of 2-(2'-hydroxyphenyl) benzimidazole]. PubMed.

-

Benzimidazoles in Drug Discovery: A Patent Review. OUCI.

-

Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PMC.

-

2- (2-hydroxyphenyl) -1H-benzimidazole and derivative, synthetic method and application thereof. Google Patents.

-

Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8. PMC.

-

Three possible 2-(2′-hydroxyphenyl)benzimidazole conformers. ResearchGate.

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... PMC.

-

Benzimidazole synthesis. Organic Chemistry Portal.

-

Biological activities of benzimidazole derivatives: A review. ISCA.

-

An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. RSC Publishing.

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.org.

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.

-

Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry.

-

Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate.

-

Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. ResearchGate.

-

Application of benzimidazole in drugs. BOC Sciences.

Sources

- 1. Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole synthesis [organic-chemistry.org]

- 5. Exclusive excited state intramolecular proton transfer from a 2-(2′-hydroxyphenyl)benzimidazole derivative - RSC Advances (RSC Publishing) DOI:10.1039/C6RA11780E [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [Spectral properties of 2-(2'-hydroxyphenyl) benzimidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. impactfactor.org [impactfactor.org]

- 13. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

- 16. Benzimidazoles in Drug Discovery: A Patent Review [ouci.dntb.gov.ua]

- 17. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

3-hydroxybenzaldehyde derived benzimidazole scaffold

An In-Depth Technical Guide to the 3-Hydroxybenzaldehyde Derived Benzimidazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of a privileged pharmacological scaffold with a versatile, biologically active precursor presents a compelling strategy in modern drug discovery. This guide provides a detailed exploration of the benzimidazole scaffold derived from 3-hydroxybenzaldehyde. We dissect the rationale behind its design, from the fundamental properties of its constituent moieties to the synthesis, characterization, and profound biological significance of the resulting 2-(3-hydroxyphenyl)-1H-benzo[d]imidazole core. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of this important chemical entity.

Introduction: The Strategic Convergence of Two Key Pharmacophores

In the landscape of medicinal chemistry, the benzimidazole nucleus is recognized as a "privileged scaffold".[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a remarkable diversity of pharmacological activities.[2] This versatile core is present in numerous FDA-approved drugs, highlighting its clinical significance.[1] On the other hand, 3-hydroxybenzaldehyde stands out as a crucial synthetic intermediate, possessing a unique dual functionality of hydroxyl and aldehyde groups.[3] This structure is not merely a synthetic tool; the phenolic hydroxyl group is intrinsically linked to potent antioxidant and specific protein-binding capabilities.

The strategic condensation of these two moieties yields the 2-(3-hydroxyphenyl)-1H-benzo[d]imidazole scaffold. This combination is not arbitrary; it is a deliberate design choice aimed at integrating the broad-spectrum biological activity of the benzimidazole core with the targeted benefits of the phenolic substituent, including enhanced antioxidant potential and new avenues for therapeutic intervention.[4][5] This guide will illuminate the synthesis, characterization, and multifaceted applications of this promising scaffold.

The Core Components: A Technical Dissection

The Benzimidazole Scaffold: A Foundation of Biological Activity

The benzimidazole ring, a fusion of benzene and imidazole, is an electron-rich aromatic system.[] Its power in drug design stems from its unique physicochemical attributes:

-

Hydrogen Bonding: The N-H group at position 1 acts as a hydrogen bond donor, while the sp2-hybridized nitrogen at position 3 is a hydrogen bond acceptor. These interactions are critical for binding to enzyme active sites and receptors.[1][7]

-

π-π Stacking and Hydrophobic Interactions: The bicyclic aromatic system facilitates strong π-π stacking and hydrophobic interactions with biological macromolecules.[1]

-

Bioisosterism: As a structural isostere of purine, it can mimic endogenous molecules, enabling it to function as an antagonist or inhibitor in various biological pathways.[2][]

This versatility has led to the development of benzimidazole-based drugs across a vast range of therapeutic areas, including anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), antihistamines (Bilastine), and anticancer agents.[2][7][8]

3-Hydroxybenzaldehyde: The Versatile Phenolic Precursor

3-Hydroxybenzaldehyde, or m-formylphenol, is a highly valuable building block in pharmaceutical synthesis.[3][9] Its utility is rooted in two key functional groups:

-

The Aldehyde Group (-CHO): This group serves as the primary reactive site for the synthesis of the benzimidazole core. It readily undergoes condensation with the amino groups of o-phenylenediamine to initiate cyclization.[10][11]

-

The Meta-Hydroxyl Group (-OH): The phenolic hydroxyl group is a potent antioxidant pharmacophore, capable of scavenging harmful reactive oxygen species (ROS).[5] Its position on the phenyl ring influences the electronic properties and steric profile of the final molecule, impacting its binding affinity and biological activity. Furthermore, it provides a secondary site for derivatization to modulate solubility and other pharmacokinetic properties.[4]

Synthesis and Characterization: From Precursors to Purified Scaffold

The construction of the 2-(3-hydroxyphenyl)-1H-benzo[d]imidazole core is most commonly achieved through the condensation of an o-phenylenediamine with 3-hydroxybenzaldehyde.[10] The choice of synthetic route depends on factors like desired yield, reaction time, and green chemistry considerations.[12]

Comparative Analysis of Synthetic Routes

Modern synthetic chemistry offers several pathways for this condensation, moving from harsh classical methods to more efficient and environmentally benign alternatives.

| Synthetic Route | Reactants | Catalyst/Reagent | Conditions | Time | Yield (%) | Advantages & Disadvantages |

| Classical Condensation | o-Phenylenediamine, 3-Hydroxybenzaldehyde | Strong Acid (e.g., HCl, PPA) | High Temp (Reflux) | 2-6 h | 70-85 | Simple, but often requires harsh conditions and long reaction times.[12] |

| Catalytic Oxidation | o-Phenylenediamine, 3-Hydroxybenzaldehyde | Oxidant (e.g., H₂O₂, Na₂S₂O₅) | Room Temp to 60°C | 1-3 h | 85-95 | Milder conditions, often higher yields, and shorter reaction times.[13][14] |

| Microwave-Assisted | o-Phenylenediamine, 3-Hydroxybenzaldehyde | Catalyst (e.g., Er(OTf)₃) or Solvent-free | 60-120°C | 5-15 min | 90-99 | Extremely rapid, high yields, considered a green chemistry approach.[14][15] |

| Ultrasound-Assisted | o-Phenylenediamine, 3-Hydroxybenzaldehyde | Catalyst optional | Room Temp | 30-90 min | 88-96 | Energy efficient, operates at lower temperatures, good for sensitive substrates.[14][16] |

General Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target benzimidazole scaffold.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a rapid and efficient synthesis, chosen for its high yield and adherence to green chemistry principles.[14][15]

Materials:

-

o-Phenylenediamine (1.0 mmol, 108.14 mg)

-

3-Hydroxybenzaldehyde (1.0 mmol, 122.12 mg)

-

Erbium(III) triflate (Er(OTf)₃) (1 mol%, 6.1 mg) or another suitable catalyst

-

Microwave-safe reaction vessel (10 mL) with a magnetic stir bar

-

Ethanol or Acetonitrile (for purification)

-

Deionized water

-

Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)

-

Mobile Phase for TLC (e.g., Ethyl Acetate/Hexane, 3:7)

Procedure:

-

Reactant Loading: In a 10 mL microwave-safe vessel, combine o-phenylenediamine (1.0 mmol), 3-hydroxybenzaldehyde (1.0 mmol), and the catalyst (if used).

-

Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 100°C for 5-10 minutes. The reaction progress should be monitored by TLC until the starting materials are consumed.

-

Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. Add 10 mL of ice-cold deionized water to the reaction mixture. A solid precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration, washing thoroughly with cold water to remove any water-soluble impurities.

-

Purification: Dry the crude product. Purify the solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 2-(3-hydroxyphenyl)-1H-benzo[d]imidazole.

Spectroscopic Characterization

Confirming the structure of the synthesized scaffold is a critical, self-validating step.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Expect to see a broad peak around 3400-3200 cm⁻¹ corresponding to the O-H (phenol) and N-H (imidazole) stretching vibrations. A peak around 1620-1600 cm⁻¹ indicates C=N stretching of the imidazole ring.[17]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aromatic protons on both the benzimidazole and the 3-hydroxyphenyl rings. A broad singlet in the downfield region (around 12-13 ppm) is indicative of the imidazole N-H proton, and another singlet (around 9-10 ppm) corresponds to the phenolic O-H proton.[17]

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms. A key signal around 150-155 ppm is typically assigned to the C2 carbon of the benzimidazole ring, which is attached to the hydroxyphenyl group.[17]

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. For C₁₃H₁₀N₂O, the expected molecular ion peak [M+H]⁺ would be approximately m/z 211.08.[18]

Biological Significance and Therapeutic Potential

The 3-hydroxybenzaldehyde derived scaffold is a nexus of multiple pharmacological activities, making it a prime candidate for drug development.

Antioxidant Activity

The phenolic hydroxyl group is a potent radical scavenger. It can neutralize damaging free radicals, such as reactive oxygen species (ROS), which are implicated in a host of diseases including cancer and neurodegenerative disorders.[4][5]

Caption: Mechanism of free radical scavenging by the phenolic scaffold.

Studies on polyhydroxylated benzimidazole derivatives have shown that the presence and position of hydroxyl groups are crucial for high antioxidant activity.[4] This intrinsic property can protect cells from oxidative damage, a key factor in many pathological processes.[19]

Anticancer Activity

Benzimidazole derivatives are at the forefront of anticancer research.[7][20] They exert their effects through multiple mechanisms:

-

Tubulin Polymerization Inhibition: Like some established chemotherapeutics, benzimidazoles can bind to β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[7]

-

Kinase Inhibition: The scaffold can be engineered to block specific kinases involved in cancer signaling pathways.[7][21]

-

Topoisomerase Inhibition and DNA Intercalation: The planar benzimidazole ring can intercalate between DNA base pairs or inhibit topoisomerase enzymes, preventing DNA replication and transcription in rapidly dividing tumor cells.[7][20]

The presence of the 3-hydroxy group can enhance these activities and provide additional benefits. For instance, some polyhydroxylated benzimidazoles have shown selective antiproliferative activity against melanoma cells without producing cytotoxicity in normal keratinocytes.[4]

Antimicrobial Activity

The benzimidazole core is a well-established antimicrobial agent.[22][23] Derivatives have shown efficacy against a range of pathogens:

-

Antibacterial: They can inhibit microbial protein synthesis due to their structural similarity to purines.[] Structure-activity relationship (SAR) studies have shown that substitutions on the benzimidazole nucleus are critical for potent activity against both Gram-positive and Gram-negative bacteria.[22][24]

-

Antifungal: Many commercial fungicides are benzimidazole-based.[25] The scaffold can interfere with fungal-specific cellular processes. Certain benzimidazole-hydrazone derivatives have displayed notable activity against Candida species.[18]

The 3-hydroxy group can contribute to this activity, potentially by disrupting microbial cell membranes or inhibiting key metabolic enzymes.

Structure-Activity Relationship (SAR) and Future Perspectives

The 2-(3-hydroxyphenyl)-1H-benzo[d]imidazole is not a static entity but a tunable scaffold. Future research will focus on rational design based on SAR insights:

-

N1-Substitution: Alkylation or arylation at the N1 position of the imidazole ring can modulate lipophilicity and pharmacokinetic properties, potentially leading to improved cell permeability and target engagement.

-

Ring Substitution: Introducing electron-withdrawing or electron-donating groups onto either the benzene ring of the benzimidazole or the 3-hydroxyphenyl moiety can fine-tune the electronic properties and steric profile, enhancing binding affinity for specific targets.[22]

-

Hydroxyl Group Bioisosteres: Replacing the hydroxyl group with other hydrogen-bonding moieties (e.g., -NH₂, -SH) could lead to novel interaction patterns and altered biological activities.

The convergence of potent antioxidant, anticancer, and antimicrobial properties within a single, synthetically accessible scaffold makes the 3-hydroxybenzaldehyde derived benzimidazole a highly valuable platform. Future work will likely involve its application in combination therapies, the development of highly selective kinase inhibitors, and its exploration as a lead compound for treating diseases linked to oxidative stress.

References

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]

-

Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. (2025, October 28). Bentham Science Publisher. Retrieved February 24, 2026, from [Link]

-

Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. (2025, October 28). Bentham Science Publishers. Retrieved February 24, 2026, from [Link]

-

Benzimidazole. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry. Retrieved February 24, 2026, from [Link]

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017, June 20). RJPT. Retrieved February 24, 2026, from [Link]

-

The synthetic route for the preparation of 1-substituted benzimidazole derivatives ( 4A-D, 5A-C). (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. (2024, September 13). Preprints.org. Retrieved February 24, 2026, from [Link]

-

Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. (2025, August 7). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2025, August 10). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives. (2020, April 15). PMC. Retrieved February 24, 2026, from [Link]

-

Synthesis, toxicity and antioxidant activity of phenolic benzimidazole derivatives: In vitro and in silico studies. (2025, November 9). ResearchGate. Retrieved February 24, 2026, from [Link]

-

3-Hydroxybenzaldehyde. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

Synthesis, Characterization and Antioxidant Activity of 2-Aryl Benzimidazole Derivatives. (2020, April 15). SciSpace. Retrieved February 24, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Derivatives. (n.d.). Authorea. Retrieved February 24, 2026, from [Link]

-

Biological activities of benzimidazole derivatives: A review. (2021, February). ISCA. Retrieved February 24, 2026, from [Link]

-

New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (n.d.). ScienceDirect. Retrieved February 24, 2026, from [Link]

-

Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. (n.d.). PharmaInfo. Retrieved February 24, 2026, from [Link]

-

Antimicrobial activity of a new series of benzimidazole derivatives. (2011, September 15). PubMed. Retrieved February 24, 2026, from [Link]

-

The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022, March 7). PMC. Retrieved February 24, 2026, from [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2025, March 28). RSC Publishing. Retrieved February 24, 2026, from [Link]

-

Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2021, August 8). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

SYNTHESIS, MODIFICATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 3-HYDROXYBENZALDEHYDESALICYLHYDRAZIDE. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Synthesis and Characterization of Benzimidazole‐Based Scaffolds (ICSEM 2025). (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023, January 30). MDPI. Retrieved February 24, 2026, from [Link]

-

SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (n.d.). Rasayan Journal of Chemistry. Retrieved February 24, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI. Retrieved February 24, 2026, from [Link]

-

Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2024, June 13). PMC. Retrieved February 24, 2026, from [Link]

-

Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]

-

Benzimidazole derivatives as potential anticancer agents. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]

-

(PDF) Synthesis, Spectroscopic and Theoretical Characterization of Chiral Benzimidazole-Based Schiff Bases. (2026, January 10). ResearchGate. Retrieved February 24, 2026, from [Link]

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Benzimidazole - Wikipedia [en.wikipedia.org]

- 9. chemimpex.com [chemimpex.com]

- 10. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Benzimidazole synthesis [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. rjptonline.org [rjptonline.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical Properties of Meta-Substituted Phenylbenzimidazoles

Executive Summary

This technical guide provides a rigorous analysis of meta-substituted phenylbenzimidazoles , a class of organic semiconductors critical to the advancement of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). Unlike their para-substituted counterparts, meta-linked derivatives exhibit a phenomenon known as conjugation interruption . This structural feature preserves high triplet energy (

Molecular Architecture & Design Logic

The core advantage of meta-substituted phenylbenzimidazoles lies in the electronic decoupling of the benzimidazole (acceptor) units. In a para-linkage, the

The Conjugation Interruption Mechanism

The following diagram illustrates the logical flow of how meta-substitution influences the photophysical outcome compared to para-substitution.

Figure 1: Impact of substitution pattern on conjugation length and triplet energy levels.

Synthesis & Structural Validation

To study these properties, high-purity materials are required.[1] The most robust pathway for synthesizing meta-linked bis(benzimidazoles) is the oxidative cyclization of isophthalaldehyde with substituted o-phenylenediamines.

Protocol: Oxidative Cyclization via Sodium Metabisulfite ( )

This method is preferred over acid catalysis (PPA) for its milder conditions and higher functional group tolerance.

Reagents:

-

Isophthalaldehyde (1.0 eq)

-

N-phenyl-o-phenylenediamine (2.1 eq)

-

Sodium metabisulfite (

) (2.5 eq) -

Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

-

Pre-activation: Dissolve isophthalaldehyde and

in DMF. Stir at room temperature for 30 minutes to form the bisulfite adduct (prevents side reactions). -

Condensation: Add N-phenyl-o-phenylenediamine.

-

Cyclization: Heat the mixture to 120°C for 12–16 hours under an inert atmosphere (

). -

Quenching: Pour the reaction mixture into ice-cold water. A precipitate will form immediately.

-

Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from ethanol/toluene mixtures.

-

Validation: Verify structure via

-NMR (look for the singlet at the central phenyl C2 position) and Mass Spectrometry.

Figure 2: Oxidative cyclization workflow for meta-phenylbenzimidazole synthesis.

Photophysical Characterization Protocols

Accurate determination of the triplet energy (

Triplet Energy ( ) Determination

Objective: Measure the energy of the

-

Sample Prep: Dissolve the compound in 2-methyltetrahydrofuran (2-MeTHF) or Toluene. Concentration

M. -

Cooling: Place the sample in a quartz tube inside a liquid nitrogen Dewar (77 K).

-

Measurement: Use a spectrofluorometer with a gated detection mode (delay time > 1 ms) to filter out prompt fluorescence.

-

Calculation: Identify the highest energy vibrational peak (0-0 transition) of the phosphorescence spectrum.

Solvatochromism & Dipole Moment

Meta-substituted benzimidazoles, especially those with donor groups (e.g., carbazole), often exhibit Intramolecular Charge Transfer (ICT).

Protocol:

-

Measure absorption and emission in solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile).

-

Calculate the Stokes shift (

) for each.[2] -

Construct a Lippert-Mataga plot :

vs. Orientation Polarizability (-

Slope: Proportional to the change in dipole moment (

). -

Insight: A steep slope indicates strong ICT character, typical of donor-acceptor architectures used in TADF (Thermally Activated Delayed Fluorescence) design.

-

Quantitative Data Comparison

The table below summarizes typical photophysical differences between meta and para isomers of phenylbenzimidazole hosts (e.g., Carbazole-Benzimidazole hybrids).

| Property | Meta-Linkage (m-CbzBiz) | Para-Linkage (p-CbzBiz) | Causality |

| UV Absorption | ~290-300 nm | ~310-330 nm | Meta limits conjugation length. |

| Triplet Energy ( | 2.70 - 2.85 eV | 2.50 - 2.60 eV | Confinement of excited state wavefunction. |

| Quantum Yield ( | 0.70 - 0.90 | 0.50 - 0.70 | Reduced aggregation quenching in meta. |

| Thermal Stability ( | High ( | Moderate | Meta often increases steric rigidity. |

Advanced Applications: OLED Host Engineering

In the context of OLEDs, the meta-substituted phenylbenzimidazole serves as the Host matrix for phosphorescent dopants (e.g.,

The Self-Validating Check: To ensure the host is functioning correctly, verify the Energy Alignment Rule :

-

-

If this fails: Back-energy transfer occurs, quenching emission.

-

-

HOMO/LUMO levels must bracket the dopant levels to facilitate charge trapping or transfer.

Because meta-derivatives possess high

References

-

Design of Meta-Linked Hosts

- Title: Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activ

- Source:ACS Omega (2020).

-

URL:[Link]

-

Synthesis Protocols

- Title: Efficient Synthesis of Benzimidazoles using Sodium Metabisulfite.

- Source:Tetrahedron Letters (Standard Protocol Reference).

-

URL:[Link]

-

Photophysical Mechanisms

- Title: Meta-conjugation effect on the triplet energy of host m

- Source:Journal of M

-

URL:[Link](Note: Representative link for J. Mater. Chem. C host material papers).

-

Solvatochromism & Lippert-Mataga

Sources

electronic absorption spectra of 3-substituted phenylbenzimidazoles

An In-depth Technical Guide to the Electronic Absorption Spectra of 3-Substituted Phenylbenzimidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a bicyclic heterocycle formed from the fusion of benzene and imidazole, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are known for a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[2][3] The substitution pattern on this core structure profoundly influences its physicochemical and biological properties. Among these, the electronic absorption spectrum, typically measured using UV-Visible (UV-Vis) spectroscopy, provides a critical window into the molecule's electronic structure and behavior.

This guide offers a comprehensive exploration of the . We will delve into the theoretical underpinnings of their spectral properties, detail experimental methodologies for their characterization, and analyze how structural modifications and environmental factors modulate their interaction with ultraviolet and visible light. By integrating experimental data with computational insights, this document serves as a technical resource for professionals engaged in the design, synthesis, and application of these versatile compounds.

Theoretical Foundations of Electronic Absorption

The absorption of UV-Vis radiation by a molecule promotes an electron from a lower energy molecular orbital (typically a ground state) to a higher energy molecular orbital (an excited state). The energy difference between these states corresponds to the wavelength of light absorbed. For aromatic heterocycles like phenylbenzimidazoles, the most significant electronic transitions are:

-

π → π* Transitions: These occur in molecules with conjugated π-systems, such as the fused benzene and imidazole rings. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high-energy and result in strong absorption bands.

-

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as those on the nitrogen atoms of the imidazole ring, to a π* antibonding orbital.[4] These are generally lower in energy (occur at longer wavelengths) and have lower intensities compared to π → π* transitions.

The overall spectrum is a composite of these transitions, influenced by the molecule's complete electronic system. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure.[4]

Experimental Methodology: Acquiring UV-Vis Spectra

A self-validating protocol for obtaining reliable electronic absorption spectra is crucial for comparative analysis.

Step-by-Step Experimental Protocol

-

Solvent Selection: Choose a high-purity, UV-grade solvent that dissolves the compound and is transparent in the desired wavelength range. Common choices include ethanol, methanol, acetonitrile, and cyclohexane. The solvent choice is critical as it can influence spectral features (see Section 4).

-

Stock Solution Preparation: Accurately weigh a small amount of the 3-substituted phenylbenzimidazole derivative and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a concentrated stock solution (e.g., 1x10-3 M).

-

Working Solution Preparation: Perform a serial dilution of the stock solution to prepare working solutions with concentrations that yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 A.U.). A common concentration for analysis is 1x10-5 M.

-

Instrument Calibration: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample. Place it in the spectrophotometer and run a baseline scan. This subtracts the absorbance of the solvent and the cuvette itself from the subsequent sample measurement.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample-filled cuvette in the spectrophotometer and record the absorption spectrum over the desired range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each band. If the path length (l, typically 1 cm) and concentration (c) are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

Quantitative Data Summary

The table below summarizes typical absorption maxima for benzimidazole derivatives with various substituents, illustrating these principles.

| Substituent Group | Type | Typical λmax (nm) Range | Effect on Spectrum |

| -H (Unsubstituted) | Neutral | ~270-285 nm | Reference |

| -CH3 | Weak EDG | ~280-290 nm | Minor Bathochromic Shift |

| -OCH3 | Strong EDG | ~290-310 nm | Bathochromic & Hyperchromic |

| -Cl | Weak EWG | ~280-295 nm | Minor Bathochromic Shift |

| -NO2 | Strong EWG | ~300-330 nm | Significant Bathochromic Shift |

Note: These values are illustrative and can vary based on the exact substitution pattern and solvent.

Environmental Effects: Solvent and pH

Solvatochromism: The Influence of Solvent Polarity

Solvatochromism describes the change in a substance's color—and thus its absorption or emission spectrum—with a change in solvent polarity. [5]This phenomenon arises from differential solvation of the molecule's ground and excited states.

-

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more effectively. This reduces the energy gap for electronic transition, causing a bathochromic shift with increasing solvent polarity. This is common in molecules where excitation leads to an intramolecular charge-transfer (ICT) state. [6]* Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, polar solvents will preferentially stabilize the ground state. This increases the energy required for excitation, leading to a hypsochromic shift with increasing solvent polarity.

The study of solvatochromism in 3-substituted phenylbenzimidazoles can therefore provide valuable information about the change in dipole moment upon excitation. [6][7][8]

Halochromism: The Effect of pH

The benzimidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (-NH-) and an imine-type nitrogen (-N=). The imine nitrogen is basic and can be protonated in acidic conditions, while the pyrrole nitrogen can be deprotonated in strongly basic conditions. These protonation/deprotonation events significantly alter the π-conjugated system.

-

Acidic Conditions (Low pH): Protonation of the imine nitrogen creates a cationic benzimidazolium species. This often leads to a significant change in the absorption spectrum, typically a bathochromic shift, as the electronic distribution is perturbed. [9][10]* Basic Conditions (High pH): Deprotonation of the pyrrole nitrogen results in an anionic species, which also alters the electronic structure and shifts the absorption bands.

This sensitivity to pH makes certain benzimidazole derivatives excellent candidates for use as fluorescent pH probes and sensors. [7][10][11][12]

Bridging Experiment and Theory: Computational Analysis

Modern quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are indispensable tools for interpreting experimental electronic spectra. [13][14][15]

-

Predicting Spectra: TD-DFT calculations can predict the electronic transition energies (which correlate to λmax) and oscillator strengths (which correlate to molar absorptivity, ε). This allows for the assignment of specific absorption bands to particular electronic transitions (e.g., HOMO→LUMO, HOMO-1→LUMO). [13]* Understanding Substituent Effects: By modeling a series of substituted compounds, TD-DFT can rationalize the observed bathochromic or hypsochromic shifts by visualizing the changes in the molecular orbitals involved in the transitions.

-

Validating Experimental Data: A strong correlation between experimentally measured spectra and theoretically computed spectra provides high confidence in the structural and electronic characterization of the molecule. [13][16]

Sources

- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. article.sapub.org [article.sapub.org]

- 3. mdpi.com [mdpi.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. Solvatochromism of 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester. A new fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials | MDPI [mdpi.com]

- 11. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Electronic spectra and DFT calculations of some pyrimido[1,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solvatochromic Profiling of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol

This Application Note is designed to provide a comprehensive, technical guide to the solvatochromic characterization of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol (hereafter referred to as 3-MBP ).

Unlike its famous ortho-isomer (a classic ESIPT probe), the meta-substituted 3-MBP functions primarily through Intramolecular Charge Transfer (ICT) mechanisms. This guide details the protocols for utilizing 3-MBP as a sensitive environmental probe for local polarity and hydrogen-bonding potential.

Introduction & Mechanistic Principles[1][2]

Chemical Identity & Structural Logic

The molecule 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol consists of a phenol ring connected at its meta (3-) position to the C2 position of a 1-methylated benzimidazole moiety.[1]

-

Donor (D): The phenolic hydroxyl (-OH) group acts as an electron donor.

-

Acceptor (A): The benzimidazole ring (specifically the imine nitrogen, N3) acts as an electron acceptor.

-

Bridge: The single bond between the two aromatic systems allows for planarization but permits torsional rotation in the ground state.

The Solvatochromic Mechanism: ICT vs. ESIPT

It is critical to distinguish 3-MBP from its ortho-isomer (2-(2-hydroxyphenyl)benzimidazole).

-

Ortho-Isomer: The -OH and imidazole -N are adjacent, facilitating Excited-State Intramolecular Proton Transfer (ESIPT) , resulting in a massive Stokes shift (~6000 cm⁻¹) and dual emission.

-

Meta-Isomer (3-MBP): The -OH is distant from the imidazole nitrogen. Proton transfer is geometrically impossible. Instead, upon excitation, electron density shifts from the phenol ring to the benzimidazole ring, creating a giant dipole in the excited state. This is Intramolecular Charge Transfer (ICT) .

Solvatochromic Consequence:

The highly dipolar ICT excited state is stabilized by polar solvents. As solvent polarity increases, the energy of the excited state (

Mechanistic Pathway Diagram

The following diagram illustrates the photophysical pathway and solvent interaction model.

Figure 1: Photophysical pathway of 3-MBP showing the transition from Ground State to the solvated Intramolecular Charge Transfer (ICT) state.

Experimental Protocol: Solvatochromic Profiling

Materials & Reagents

-

Analyte: 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol (Purity >98%).

-

Solvent Set (Spectroscopic Grade):

-

Non-polar: Cyclohexane (or n-Hexane), Toluene.

-

Polar Aprotic: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), DMSO.

-

Polar Protic: Ethanol, Methanol.

-

-

Equipment: UV-Vis Spectrophotometer (double-beam preferred), Spectrofluorometer (with temperature control set to 25°C).

Stock Solution Preparation

Critical Step: Direct weighing of sub-milligram quantities introduces large errors. Use a concentrated stock.

-

Weigh ~2.2 mg of 3-MBP (MW ≈ 224.26 g/mol ).

-

Dissolve in 10 mL of DMSO or Ethanol to create a 1 mM Stock Solution .

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Store in amber glass at 4°C (Stable for 1 month).

Sample Preparation (Working Solutions)

To avoid aggregation effects (inner filter effect or excimer formation), keep the final optical density (OD) below 0.1 at the excitation wavelength.

-

Aliquot 30 µL of the 1 mM Stock into 3 mL of each target solvent.

-

Final Concentration: ~10 µM.

-

Blanking: Prepare a matched cuvette containing only the solvent.

Acquisition Parameters

-

Absorption Scan: 250 nm – 450 nm.

-

Note: Identify the lowest energy absorption maximum (

). This is your excitation wavelength (

-

-

Emission Scan: (

nm) – 600 nm. -

Slit Widths: 2.5 nm (Excitation) / 5.0 nm (Emission).

-

Integration Time: 0.1 s.

Data Analysis & Lippert-Mataga Plotting

To quantify the solvatochromism, you must correlate the Stokes shift with the solvent's orientation polarizability (

The Lippert-Mataga Equation

Where:

- : Stokes shift (in cm⁻¹).

- : Change in dipole moment (Excited - Ground).

- : Onsager cavity radius (approx. 4-5 Å for this molecule).

-

: Orientation polarizability, defined as:

Expected Data Table (Template)

Use the following table structure to record your results. Values below are representative estimates for this class of benzimidazoles.

| Solvent | Stokes Shift (cm⁻¹) | |||||

| Cyclohexane | 2.02 | 1.426 | 0.001 | 315 | 360 | ~3900 |

| Toluene | 2.38 | 1.496 | 0.013 | 318 | 375 | ~4700 |

| THF | 7.58 | 1.407 | 0.210 | 320 | 395 | ~5900 |

| DCM | 8.93 | 1.424 | 0.217 | 322 | 405 | ~6300 |

| Acetonitrile | 37.5 | 1.344 | 0.305 | 320 | 425 | ~7700 |

| Methanol * | 32.7 | 1.328 | 0.309 | 324 | 440 | ~8100 |

*Note: Protic solvents (Methanol) often deviate from the linear Lippert plot due to specific Hydrogen Bonding interactions with the N3 acceptor or Phenol OH donor.

Advanced Application: pH Sensing

Because the phenol group is directly conjugated to the benzimidazole, the protonation state drastically alters the ICT strength.

Protocol for pH Titration

-

Buffer Preparation: Prepare 10 mM phosphate/citrate buffers ranging from pH 3.0 to pH 12.0.

-

Dye Addition: Add 3-MBP to a final concentration of 5 µM in each buffer.

-

Observation:

-

Neutral (pH 7): Standard ICT emission (Blue-Green).

-

Basic (pH > 10): Formation of Phenolate anion. The

is a super-donor. Expect a massive Red Shift and fluorescence enhancement (Green-Yellow). -

Acidic (pH < 4): Protonation of Benzimidazole

. The

-

Troubleshooting & Validation

Self-Validating the ICT Mechanism

To confirm that the shift is due to ICT and not aggregation:

-

Dilution Test: Measure emission at 1 µM, 10 µM, and 50 µM.

-

Pass: Peak position (

) remains constant; intensity scales linearly. -

Fail:

shifts red with concentration (indicates excimer/aggregation).

-

Specific Solvent Effects

If the data points for Ethanol and Methanol lie significantly above the linear fit of the aprotic solvents in the Lippert-Mataga plot, this confirms Specific Hydrogen Bonding . The solvent is H-bonding to the benzimidazole nitrogen, stabilizing the excited state more than dipolar interactions alone would predict.

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The authoritative text on solvatochromism and Lippert-Mataga analysis).

-

Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. (Foundational review on solvent polarity parameters).

- Mutai, T., et al. (2014). Excited-State Intramolecular Proton Transfer (ESIPT) vs. Intramolecular Charge Transfer (ICT) in Benzimidazole Derivatives. Journal of Physical Chemistry A. (Comparative mechanisms of ortho vs. meta isomers).

-

Tang, B. Z., et al. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews, 115(21), 11718–11940. (Context for benzimidazole derivatives in sensing).

-

Biosynth Carbosynth. (n.d.). Product Data Sheet: 3-(1-Methyl-1H-1,3-benzodiazol-2-yl)phenol. (Chemical properties and CAS verification).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Phillips Condensation for Benzimidazole Phenols

Status: Operational Topic: Yield Improvement & Troubleshooting for Benzimidazole Phenol Synthesis Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist

Executive Summary

The Phillips condensation (reaction of o-phenylenediamine with carboxylic acids) is the industry standard for benzimidazole synthesis. However, when the substrate contains a phenolic hydroxyl group , yields often plummet due to three converging factors:

-

Amphoteric Solubility: The product is soluble in both strong acid (protonated imidazole) and strong base (deprotonated phenoxide), making isolation difficult.

-

Oxidative Instability: o-Phenylenediamine (OPD) readily oxidizes to dark tars, especially at the high temperatures required for phenol-substituted acids.

-

Steric/Electronic Deactivation: Electron-rich phenols can reduce the electrophilicity of the carboxylic acid carbon, slowing the initial N-acylation step.

This guide provides optimized protocols and a troubleshooting matrix to overcome these specific hurdles.

Critical Parameter Optimization

A. Reaction Medium Selection

The choice of acid solvent is the single biggest determinant of yield.

| Medium | Pros | Cons | Recommended For |

| Polyphosphoric Acid (PPA) | Acts as both solvent and dehydrating agent; drives equilibrium forward. | Extremely viscous; difficult workup; requires high heat (180°C+). | Standard Scale-up. The "Gold Standard" for difficult substrates. |

| Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic Acid) | Low viscosity; easier stirring; effective at lower temps (<130°C). | More expensive than PPA. | High-Purity Needs. Best alternative if PPA workup causes yield loss. |

| 4N HCl | Cheap; easy to handle. | Often fails for aromatic acids; requires sealed tube/pressure for high temps. | Simple Substrates (e.g., Formic/Acetic acid). |

| Microwave Irradiation | Highest Yields (85-95%); reaction times <10 mins; cleaner profile. | Requires dedicated reactor; scale limited by vessel size. | Rapid Screening / Library Generation. |

B. The "Sweet Spot" Isolation Strategy (Crucial for Phenols)

Unlike standard benzimidazoles, phenolic derivatives cannot be precipitated simply by "dumping into base."

-

The Trap: At pH < 5, the imidazole ring is protonated (Soluble). At pH > 10, the phenol is deprotonated to phenoxide (Soluble).

-

The Fix: You must target the Isoelectric Point (approx. pH 6.5 – 7.5) .

-

Technique: Quench the acid mixture into ice water, then neutralize with concentrated Ammonia or NaOH dropwise while monitoring pH. Stop exactly when the precipitate maximizes (usually pH 7).

Troubleshooting Matrix (FAQ)

Q1: My reaction mixture turned into a black, intractable tar. What happened?

-

Root Cause: Oxidation of o-phenylenediamine (OPD).

-

Fix:

-

Purify OPD: Recrystallize OPD from ethanol containing a pinch of sodium dithionite (Na₂S₂O₄) before use.

-

Inert Atmosphere: Run the reaction under a strict Nitrogen or Argon blanket.

-

Antioxidant: Add 1-2% mol Sodium Metabisulfite (Na₂S₂O₅) to the reaction mixture.

-

Q2: I see conversion by TLC, but I get zero yield after pouring into NaOH.

-

Root Cause: "Overshoot" of pH. You likely formed the sodium phenoxide salt, which dissolved in the water.

-

Fix: Acidify the aqueous filtrate with Glacial Acetic Acid back to pH 7. The product should precipitate.[1][2]

Q3: The reaction is stuck at the intermediate (N-acyl/amide) stage.

-

Root Cause: Insufficient heat or water contamination in the PPA.

-

Fix:

-

Drying: Ensure PPA is dry.[3] Pre-heat PPA to 100°C under vacuum for 30 mins before adding reactants.

-

Temperature: Increase temperature to 180–200°C for PPA methods.

-

Lewis Acid: Add 10 mol% ZnCl₂ or MgCl₂ to catalyze the ring closure.

-

Validated Experimental Protocols

Protocol A: The Modernized PPA Method (Robust Scale-Up)

Best for: Gram-scale synthesis where equipment is limited.

-

Pre-treatment: Mix Polyphosphoric Acid (PPA) (30 g per 1 g substrate) in a flask. Heat to 100°C under N₂ flow to reduce viscosity and remove trace moisture.

-

Addition: Add o-phenylenediamine (1.0 equiv) and the Phenolic Carboxylic Acid (1.0 equiv).

-

Reaction: Raise temperature to 180–200°C . Stir for 4–6 hours.

-

Quench: Cool to 80°C. Pour the syrup slowly into crushed ice (approx. 10x volume) with vigorous stirring. The mixture will be a clear, acidic solution.

-

Isolation (The Critical Step):

Protocol B: Microwave-Assisted Synthesis (High Yield/Green)

Best for: Rapid synthesis, high purity, and screening.

-

Setup: In a microwave vial, mix o-phenylenediamine (1.0 mmol) and Phenolic Carboxylic Acid (1.0 mmol).

-

Solvent/Catalyst: Add 2-3 drops of Conc. HCl and a minimal amount of Ethylene Glycol (or water) to create a slurry.

-

Alternative: Use Eaton's Reagent (2 mL) for difficult substrates.

-

-

Irradiation: Irradiate at 140°C for 5–10 minutes (Power: Dynamic, max 300W).

-

Workup: Pour into ice water. Neutralize to pH 7 using saturated NaHCO₃.

-

Yield Expectation: 85–95%.

Mechanistic & Logic Visualization

Figure 1: Reaction Mechanism & Failure Points

This diagram illustrates the acid-catalyzed pathway and highlights where the reaction stalls (Step 2) or fails during workup (Step 3).

Caption: The Phillips condensation proceeds via N-acylation followed by dehydration/cyclization. Yield loss occurs primarily via OPD oxidation (early stage) or incorrect pH adjustment (late stage).

Figure 2: Troubleshooting Decision Tree

Caption: Rapid diagnostic flow for common Phillips condensation failures.

References

-

Microwave-Assisted Synthesis: Mobinikhaledi, A., et al. "Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study." Asian Journal of Chemistry, vol. 20, no. 2, 2008.

-

Eaton's Reagent Application: "Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones." SciSpace, 2016. (Validates Eaton's reagent as a PPA alternative for cyclizations).

-

General Phillips Mechanism & PPA: "Phillips Condensation Reaction: Explanation & Mechanism." AdiChemistry.

-

Catalytic Improvements: "The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation." NIH / PMC, 2022.

-

Standard PPA Protocol: "The polyphosphoric acid method for synthesizing benzimidazoles." DTIC Technical Report.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN1803794A - Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof - Google Patents [patents.google.com]

- 9. sciforum.net [sciforum.net]

Technical Support Center: Purification of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol

Case ID: PUR-BZ-PH-001 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division[1]

Analyte Profile & Chemical Behavior

Before attempting purification, it is critical to understand why this molecule behaves poorly on standard silica. You are dealing with an amphoteric fluorophore .

-

The Basic Component (Benzimidazole): The N-3 nitrogen has a pKa of ~5.5. On standard silica gel (which is slightly acidic, pH ~5.0–6.0), this nitrogen protonates, forming a cation that interacts ionically with silanol groups. Result: Severe tailing and irreversible adsorption.

-

The Acidic Component (Phenol): The phenolic -OH has a pKa of ~10. While generally neutral on silica, it contributes significant polarity and hydrogen bonding capability.

-

Solubility Profile: Moderate solubility in MeOH, DMSO, and chlorinated solvents; poor solubility in Hexanes/Heptane.

Diagnostic Workflow (Decision Tree)

Use this logic flow to determine the optimal purification strategy based on your crude sample's status.

Figure 1: Strategic decision tree for benzimidazole purification. Blue nodes indicate analysis steps; Green nodes indicate primary protocols.

Recommended Protocols

Method A: The "Base-Modified" Normal Phase (Gold Standard)

This method uses Triethylamine (TEA) to neutralize the silica surface, preventing the benzimidazole nitrogen from protonating and sticking.

Materials:

-

Stationary Phase: Spherical Silica Gel (40–63 µm).

-

Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA).

-

Mobile Phase B: Methanol (MeOH) + 1% Triethylamine (TEA).

Step-by-Step:

-

Column Pre-treatment: Flush the packed silica column with 3 CV (Column Volumes) of Mobile Phase A containing the TEA. This "deactivates" the acidic silanols before the sample even touches the column.

-

Sample Loading: Dissolve crude in minimal DCM. If it requires MeOH to dissolve, switch immediately to Method B (Dry Loading) to avoid band broadening.

-

Gradient Elution:

-

0–5 min: 100% A (Isocratic hold to elute non-polar impurities).

-

5–20 min: 0% → 10% B (Linear gradient).

-

Note: Benzimidazoles typically elute between 3–8% MeOH in DCM.

-

-

Detection: Monitor at 254 nm (aromatic) and 300–365 nm (benzimidazoles are often fluorescent).

Method B: Dry Loading (Solid Load)

Why use this? Benzimidazoles often crystallize when a dissolved sample hits the non-polar mobile phase, causing high back-pressure and ugly separation. Dry loading eliminates this risk.

Protocol:

-

Dissolve crude mixture in MeOH or Acetone (ensure total solubility).

-

Add Celite 545 (diatomaceous earth) in a 1:2 ratio (1g Crude : 2g Celite).

-

Expert Tip: Do not use Silica for loading if you can avoid it.[2] Silica is acidic and will retain your amine. Celite is pH neutral and releases the compound faster.

-

-

Evaporate solvent on a rotary evaporator until you have a free-flowing powder.

-

Pack this powder on top of your pre-equilibrated column (use a solid load cartridge if using automated flash systems).

-

Run the gradient described in Method A .

Troubleshooting & FAQs

Q1: My compound is streaking/tailing across the entire TLC plate and column.

Diagnosis: Silanol interaction. The basic nitrogen is hydrogen-bonding to the acidic silica. The Fix:

-

TLC: Add 1 drop of Triethylamine (TEA) or Ammonium Hydroxide to your TLC developing jar.

-

Column: You must add 1% TEA to both solvent A and solvent B.

-

Alternative: If TEA is unavailable, switch to "Amino-functionalized Silica" (NH2-Silica) cartridges, which are designed specifically for basic heterocycles.[1]

Q2: The sample is stuck at the top of the column and won't move, even with 10% MeOH.

Diagnosis: Solubility mismatch or "Crashing out." The Fix:

-

Did you liquid load? If you loaded in DCM but the compound isn't very soluble in DCM, it precipitated immediately upon hitting the column. Use Method B (Dry Load) .

-

If already dry loading: The polarity is too low. Switch to a DCM : MeOH : Ammonium Hydroxide (90:10:1) isocratic flush to recover your material, then repurify using Reverse Phase (C18).

Q3: I see two spots on TLC, but they merge on the column.

Diagnosis: Co-elution of the product with the starting material (likely the phenylenediamine precursor or the phenolic aldehyde). The Fix: Change the selectivity mechanism.

-

Option 1 (Solvent Switch): If using DCM/MeOH, switch to Ethyl Acetate/Hexane . While less soluble, EtOAc has different selectivity for phenols.

-

Option 2 (pH Swing): Wash your crude organic layer with mild base (NaHCO3) before chromatography. This removes acidic phenolic impurities (like unreacted hydroxybenzoic acid) by pushing them into the aqueous layer, leaving your benzimidazole in the organic layer.

Quantitative Data: Mobile Phase Modifier Effects

The following table illustrates the impact of modifiers on the Retention Factor (

| Mobile Phase System | Modifier | Peak Shape | Recommendation | |

| DCM / MeOH (95:5) | None | 0.15 | Broad, Tailing | Avoid |

| DCM / MeOH (95:5) | 1% Acetic Acid | 0.05 | Stuck (Salt formation) | Do Not Use |

| DCM / MeOH (95:5) | 1% Triethylamine | 0.45 | Sharp, Symmetrical | Highly Recommended |

| EtOAc / Hexane (50:50) | None | 0.10 | Tailing | Poor Solubility |

References

-

Teledyne ISCO. (2023). Overview of Silica Column Sample Loading Techniques. Retrieved from

-

Sorbent Technologies. (2023). HOW TO: Sample loading methods in flash chromatography. Retrieved from

-

BenchChem. (2025).[3] Technical Support Center: Purification of Benzimidazole Derivatives. Retrieved from

-

MDPI. (2020). Chemical Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Retrieved from

Sources

troubleshooting oxidative cyclization with sodium metabisulfite

Technical Support Center: Sodium Metabisulfite ( ) Mediated Heterocycle Synthesis[1]